molecular formula C10H17ClN4O2 B6191378 methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis CAS No. 2648940-88-7

methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis

Cat. No.: B6191378
CAS No.: 2648940-88-7
M. Wt: 260.7
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Description

Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis is a synthetic organic compound known for its significant applications in various scientific research fields. Its unique structure combines a cyclohexylamine group with a triazole ring, making it an interesting subject for chemical, biological, and medicinal studies.

Properties

CAS No.

2648940-88-7

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis involves a multi-step process:

  • Starting materials: : Begin with commercially available cyclohexanone and methyl azidoacetate.

  • Formation of cyclohexylamine derivative: : Cyclohexanone undergoes amination with ammonia or an amine source to produce the cyclohexylamine derivative.

  • Azide-alkyne cycloaddition: : The cyclohexylamine derivative reacts with methyl azidoacetate in the presence of a copper(I) catalyst to form the triazole ring through a Huisgen cycloaddition reaction.

  • Hydrogenation: : The triazole compound is then hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to reduce any double bonds.

  • Hydrochloride salt formation: : The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes involves optimizing each step for efficiency and yield. This typically includes:

  • Flow chemistry: : Utilizing continuous flow reactors to handle hazardous reagents safely and improve reaction times.

  • Catalyst optimization: : Employing high-throughput screening to find the most effective and economical catalysts.

  • Process automation: : Implementing automated systems to monitor and control reaction conditions for consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: : Substitutions can occur at the amino group or the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used for reductions.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed: Depending on the reaction conditions and reagents used, major products include:

  • Carboxylic acids

  • Alcohols

  • Amines

  • Substituted triazoles

Scientific Research Applications

Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis has a broad range of applications:

  • Chemistry: : Utilized as a building block for more complex organic molecules.

  • Biology: : Studied for its potential in modulating biological pathways and as a probe for understanding enzyme mechanisms.

  • Medicine: : Investigated for therapeutic uses, including anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets, including enzymes and receptors. It binds to active sites or allosteric sites, altering the target's activity. For example:

  • Enzymatic inhibition: : By binding to an enzyme, it can prevent substrate binding or catalysis, thus modulating biochemical pathways.

  • Receptor modulation: : It can either activate or inhibit receptors, impacting cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds: Compounds with structural similarity include:

  • Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate without the hydrochloride.

  • Methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate in different stereoisomeric forms.

  • Analogous compounds with variations in the amino or ester groups.

Uniqueness: What sets methyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, cis apart are:

  • Stereoisomerism: : The specific (1s,4s) configuration provides unique biological activity and interaction with molecular targets.

  • Functional groups: : The combination of cyclohexylamine and triazole groups offers distinctive reactivity and versatility in synthetic applications.

This compound stands out in terms of its specific stereochemistry and functional group arrangement, making it a valuable tool in scientific research and industrial applications.

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